molecular formula C14H13NO3S B8725439 2-(3-Methoxybenzylthio)nicotinic acid

2-(3-Methoxybenzylthio)nicotinic acid

Cat. No.: B8725439
M. Wt: 275.32 g/mol
InChI Key: YWAQFUUHIDYNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxybenzylthio)nicotinic acid is a nicotinic acid derivative characterized by a thioether-linked 3-methoxybenzyl group at the 2-position of the pyridine ring. This structural motif is critical for its biological activity, particularly in modulating intracellular calcium (Ca²⁺) signaling pathways. The compound interacts with two-pore channels (TPCs), specifically TPC1 and TPC2, which are lysosomal Ca²⁺ release channels activated by nicotinic acid adenine dinucleotide phosphate (NAADP) . These channels regulate Ca²⁺-dependent processes such as cell proliferation, differentiation, and response to nutrient stimuli .

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO3S/c1-18-11-5-2-4-10(8-11)9-19-13-12(14(16)17)6-3-7-15-13/h2-8H,9H2,1H3,(H,16,17)

InChI Key

YWAQFUUHIDYNCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table compares 2-(3-Methoxybenzylthio)nicotinic acid with structurally related compounds:

Compound Name Substituents Structural Similarity Score Key Functional Groups
This compound 3-Methoxybenzylthio at C2 Reference (1.00) Thioether, Methoxy, Carboxylic Acid
6-(Benzylthio)-5-methylnicotinic acid Benzylthio at C6, Methyl at C5 0.97 Thioether, Methyl
2-((3-(Methoxycarbonyl)benzyl)thio)nicotinic acid Methoxycarbonylbenzylthio at C2 0.93 Thioether, Methoxycarbonyl
5-(2-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid 2-Fluoro-3-methoxyphenyl at C5, Hydroxyl at C6 N/A Fluoro, Methoxy, Hydroxyl
2-(3-Methoxy-phenylamino)-nicotinic acid 3-Methoxyphenylamino at C2 N/A Amino, Methoxy

Key Observations :

  • Thioether vs.
  • Methoxy Positioning : The 3-methoxy group in the benzyl moiety may optimize interactions with TPCs, as opposed to 5-(2-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid, where the methoxy group is adjacent to a fluorine atom, altering electronic properties .

Functional Comparisons

Target Specificity: TPC1 vs. TPC2
  • This compound: Activates TPC1, which triggers localized Ca²⁺ release from lysosomes. TPC1-dependent Ca²⁺ signals are amplified via coupling with endoplasmic reticulum (ER) inositol 1,4,5-trisphosphate receptors (InsP3Rs), enabling global Ca²⁺ oscillations critical for cell proliferation .
  • Tetrandrine: A bis-benzylisoquinoline alkaloid that inhibits both TPC1 and TPC2, blocking NAADP-mediated Ca²⁺ release. Unlike this compound, tetrandrine’s dual inhibition limits its utility in selectively modulating TPC1 .
  • NED-19 : A selective TPC antagonist that abolishes lysosomal Ca²⁺ release, contrasting with the agonist activity of this compound .
Calcium Signaling Efficiency
  • This compound : Induces oscillatory Ca²⁺ signals in ≈26% of cardiac mesenchymal stromal cells (C-MSCs), promoting proliferation via store-operated Ca²⁺ entry (SOCE) .
  • 5-(2-Fluoro-3-methoxyphenyl)-6-hydroxynicotinic acid : The hydroxyl group at C6 may enhance solubility but reduce lysosomal membrane penetration, limiting Ca²⁺ release compared to the thioether-containing analog .

Research Findings and Clinical Implications

Role in Disease Models

  • Cardiac Repair : In C-MSCs, this compound enhances FBS-induced proliferation via NAADP/TPC1-dependent Ca²⁺ signaling, a mechanism absent in compounds lacking thioether linkages .
  • Cancer : In metastatic colorectal cancer cells, analogs like this compound drive proliferation through SOCE, whereas tetrandrine suppresses tumor growth via TPC inhibition .

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